molecular formula C15H8ClN3O2 B2446290 4-(7-Chloro-3-hydroxy-4-oxo-3,4-dihydro-2-quinazolinyl)benzenecarbonitrile CAS No. 477864-79-2

4-(7-Chloro-3-hydroxy-4-oxo-3,4-dihydro-2-quinazolinyl)benzenecarbonitrile

Cat. No.: B2446290
CAS No.: 477864-79-2
M. Wt: 297.7
InChI Key: NHTYPVKPJGJBHA-UHFFFAOYSA-N
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Description

4-(7-Chloro-3-hydroxy-4-oxo-3,4-dihydro-2-quinazolinyl)benzenecarbonitrile is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a quinazolinone core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring. The compound also features a chloro substituent at the 7-position, a hydroxy group at the 3-position, and a benzenecarbonitrile moiety attached to the quinazolinone core. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(7-chloro-3-hydroxy-4-oxo-3,4-dihydro-2-quinazolinyl)benzenecarbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Quinazolinone Core: The synthesis begins with the preparation of the quinazolinone core. This can be achieved by the cyclization of anthranilic acid derivatives with appropriate reagents under acidic or basic conditions.

    Introduction of the Chloro and Hydroxy Groups: The chloro and hydroxy substituents are introduced through selective halogenation and hydroxylation reactions. Chlorination can be carried out using reagents such as thionyl chloride or phosphorus pentachloride, while hydroxylation can be achieved using oxidizing agents like hydrogen peroxide or sodium hypochlorite.

    Attachment of the Benzenecarbonitrile Moiety: The final step involves the coupling of the quinazolinone core with a benzenecarbonitrile derivative. This can be accomplished through nucleophilic substitution reactions using suitable coupling agents and catalysts.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(7-Chloro-3-hydroxy-4-oxo-3,4-dihydro-2-quinazolinyl)benzenecarbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxy group at the 3-position can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the quinazolinone core can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro substituent can be replaced with other functional groups through nucleophilic substitution reactions using reagents such as sodium methoxide or potassium thiolate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium thiolate, thionyl chloride.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted quinazolinone derivatives.

Scientific Research Applications

4-(7-Chloro-3-hydroxy-4-oxo-3,4-dihydro-2-quinazolinyl)benzenecarbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(7-chloro-3-hydroxy-4-oxo-3,4-dihydro-2-quinazolinyl)benzenecarbonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to the disruption of cellular processes. For example, it may inhibit the activity of kinases or proteases, which are involved in cell signaling and regulation. The exact molecular targets and pathways depend on the specific biological context and the type of cells or organisms being studied.

Comparison with Similar Compounds

Similar Compounds

    4-(7-Chloro-3-hydroxy-4-oxo-3,4-dihydro-2-quinazolinyl)benzoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.

    4-(7-Chloro-3-hydroxy-4-oxo-3,4-dihydro-2-quinazolinyl)benzamide: Similar structure but with an amide group instead of a nitrile group.

    4-(7-Chloro-3-hydroxy-4-oxo-3,4-dihydro-2-quinazolinyl)benzyl alcohol: Similar structure but with a hydroxymethyl group instead of a nitrile group.

Uniqueness

4-(7-Chloro-3-hydroxy-4-oxo-3,4-dihydro-2-quinazolinyl)benzenecarbonitrile is unique due to the presence of the benzenecarbonitrile moiety, which imparts specific chemical and biological properties. This nitrile group can participate in various chemical reactions, making the compound versatile for synthetic and research applications. Additionally, the combination of chloro, hydroxy, and nitrile substituents in the quinazolinone core enhances its potential as a bioactive molecule with diverse applications in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

4-(7-chloro-3-hydroxy-4-oxoquinazolin-2-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8ClN3O2/c16-11-5-6-12-13(7-11)18-14(19(21)15(12)20)10-3-1-9(8-17)2-4-10/h1-7,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHTYPVKPJGJBHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=NC3=C(C=CC(=C3)Cl)C(=O)N2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001327538
Record name 4-(7-chloro-3-hydroxy-4-oxoquinazolin-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001327538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

44 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49679160
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

477864-79-2
Record name 4-(7-chloro-3-hydroxy-4-oxoquinazolin-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001327538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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